![molecular formula C6H4N4O3 B1417565 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid CAS No. 937700-95-3](/img/structure/B1417565.png)
7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid
Overview
Description
7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to their structural similarities with purines . They have been proposed as possible surrogates of the purine ring . Depending on the choice of substituents, the triazolopyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of triazolopyrimidines has been explored in various studies . For instance, El Bakri et al. described a simple and non-regioselective condensation reaction of 3-aminotriazole with ethyl 3-phenylglycidate leading to the formation of triazolopyrimidines .Molecular Structure Analysis
The molecular formula of 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid is C10H12N4O3S . The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is relatively simple . It consists of an electron-rich five-membered ring (6 π electrons) fused to an electron-deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system . They have been used in various chemical reactions, often resulting in the identification of biologically active compounds with favorable ADME-PK properties .Physical And Chemical Properties Analysis
The molecular weight of 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid is 268.29 g/mol .Scientific Research Applications
Synthesis of Ruthenium (II)-Hmtpo Complexes
This compound serves as a reactant in the synthesis of Ruthenium (II)-Hmtpo complexes. These complexes have potential applications in various chemical reactions due to their catalytic properties .
Antimalarial Activity
It is used as a reactant for synthesizing dihydroorotate dehydrogenase inhibitors. These inhibitors have shown activity against malaria, suggesting its use in developing antimalarial drugs .
Vilsmeier Reaction
The compound is involved in the Vilsmeier reaction of conjugated carbocycles and heterocycles. This reaction is significant in organic synthesis, particularly in the formation of various heterocyclic compounds .
Pharmacological Research
Investigations into the pharmacological activity caused by binding to HIV TAR RNA are conducted using this compound. It may contribute to the development of new therapies for HIV .
Antitumor Activity
Polycyclic systems containing triazolo-pyrimidine moiety are reported to have antitumor properties. This suggests its application in cancer research and potential use in developing anticancer drugs .
Neurological Disorders Treatment
Compounds with the triazolo-pyrimidine structure are used for treating neurological disorders such as Alzheimer’s disease and insomnia, indicating its significance in neuropharmacology .
Anti-Parasitic and Cancer Treatment
Complexes of triazolo-pyrimidines with platinum and ruthenium are highly active against parasites and can also be used in treating cancer, showcasing its therapeutic versatility .
Privileged Motif in Drug Discovery
The triazolo-pyrimidine motif is considered a “privileged motif” in drug discovery due to its presence in compounds that interact with various biological targets .
Each application demonstrates the compound’s versatility and potential impact on scientific research across multiple disciplines.
MilliporeSigma Springer - Synthesis of [1,2,4]triazolo[1,5-a]pyrimidine Springer - Focused small molecule library
Future Directions
The 1,2,4-triazolo[1,5-a]pyrimidines, including 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid, have found numerous applications in medicinal chemistry . Their structural versatility and the ability to generate biologically active compounds suggest that they will continue to be a focus of research in drug design .
properties
IUPAC Name |
7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-4-3(5(12)13)1-10-2-7-9-6(10)8-4/h1-2H,(H,12,13)(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWOCPJRQIPGIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC2=NN=CN21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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